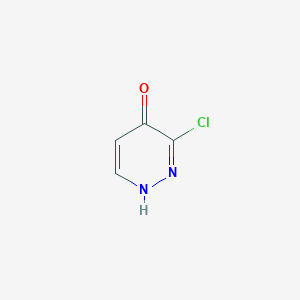

3-Chloropyridazin-4-ol

CAS No.: 1379240-74-0

Cat. No.: VC8236628

Molecular Formula: C4H3ClN2O

Molecular Weight: 130.53 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1379240-74-0 |

|---|---|

| Molecular Formula | C4H3ClN2O |

| Molecular Weight | 130.53 g/mol |

| IUPAC Name | 3-chloro-1H-pyridazin-4-one |

| Standard InChI | InChI=1S/C4H3ClN2O/c5-4-3(8)1-2-6-7-4/h1-2H,(H,6,8) |

| Standard InChI Key | XNAYYBLQECGCOG-UHFFFAOYSA-N |

| SMILES | C1=CNN=C(C1=O)Cl |

| Canonical SMILES | C1=CNN=C(C1=O)Cl |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

3-Chloropyridazin-4-ol belongs to the pyridazine family, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 2. The chlorine substituent at position 3 and the hydroxyl group at position 4 introduce electronic asymmetry, influencing its reactivity and intermolecular interactions. The compound’s planar structure facilitates π-π stacking and hydrogen bonding, critical for its biological activity.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₄H₃ClN₂O |

| Molecular Weight | 130.53 g/mol |

| CAS Number | 1379240-74-0 |

| SMILES | C1=C(NN=CC1=O)Cl |

| InChI Key | OSMCGNGRWOTGKI-UHFFFAOYSA-N |

The hydroxyl group at position 4 participates in tautomerization, forming a ketone under specific conditions, while the chlorine atom at position 3 serves as a leaving group in substitution reactions.

Synthesis Methods

Laboratory-Scale Synthesis

The most common synthetic route involves the chlorination of pyridazin-4-ol using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The reaction proceeds under reflux conditions in anhydrous solvents such as dichloromethane or tetrahydrofuran. A base like pyridine is often added to neutralize HCl byproducts, improving yield and purity.

Example Protocol:

-

Dissolve pyridazin-4-ol (1.0 equiv) in anhydrous dichloromethane.

-

Add thionyl chloride (1.2 equiv) dropwise at 0°C.

-

Reflux for 6–8 hours under nitrogen atmosphere.

-

Quench the reaction with ice water and extract with ethyl acetate.

-

Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate).

Yield: 60–75%.

Industrial Production

Large-scale synthesis employs continuous flow reactors to enhance heat and mass transfer, reducing side reactions. Automated systems optimize reaction parameters (temperature, residence time) and enable real-time monitoring, achieving yields >85%.

Table 2: Industrial Synthesis Parameters

| Parameter | Optimal Value |

|---|---|

| Temperature | 80–100°C |

| Residence Time | 15–20 minutes |

| Catalyst | None (homogeneous conditions) |

Chemical Reactivity and Derivatives

Substitution Reactions

The chlorine atom undergoes nucleophilic aromatic substitution (SNAr) with amines, alkoxides, or thiols, yielding derivatives with enhanced biological activity. For example, reaction with morpholine produces 3-morpholinopyridazin-4-ol, a compound investigated for kinase inhibition.

Mechanistic Insight:

The electron-withdrawing hydroxyl group activates the ring toward SNAr, directing incoming nucleophiles to position 3.

Oxidation and Reduction

-

Oxidation: Treatment with potassium permanganate (KMnO₄) in acidic media converts the hydroxyl group to a ketone, forming 3-chloropyridazin-4-one. This reaction is limited by competing ring degradation.

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) selectively removes the chlorine atom, yielding pyridazin-4-ol.

Table 3: Representative Chemical Transformations

| Reaction Type | Reagents/Conditions | Product | Application |

|---|---|---|---|

| SNAr | Morpholine, DMF, 80°C | 3-Morpholinopyridazin-4-ol | Kinase inhibitor precursor |

| Oxidation | KMnO₄, H₂SO₄, 60°C | 3-Chloropyridazin-4-one | Intermediate for analgesics |

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.4 | Caspase-3 activation |

| A549 | 18.7 | ROS generation |

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor to angiotensin-converting enzyme (ACE) inhibitors and Janus kinase (JAK) inhibitors. Its chlorine atom allows facile functionalization, enabling rapid diversification of drug candidates.

Agrochemical Development

Chlorinated pyridazines are incorporated into herbicides and fungicides. 3-Chloropyridazin-4-ol derivatives disrupt fungal cytochrome P450 enzymes, offering broad-spectrum activity against Fusarium species.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume